2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. This specific compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and proteomics. The molecular formula for this compound is C20H19NO3, and its molecular weight is approximately 321.38 g/mol.
This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It also features a quinoline ring structure, which contributes to its biological activity and chemical properties.
The synthesis of 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
The molecular structure of 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid consists of a quinoline ring substituted with an ethoxyphenyl group at position 2 and methyl groups at positions 6 and 8. The carboxylic acid functionality is located at position 4.
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid may participate in various chemical reactions typical for carboxylic acids and quinolines:
The reactivity of this compound can be influenced by the electron-donating effects of the ethoxy group and the electron-withdrawing nature of the carboxylic acid group.
The mechanism of action for compounds like 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The quinoline moiety may exhibit biological activities due to its ability to intercalate into DNA or inhibit specific enzymes.
Research indicates that derivatives of quinolines possess antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could have similar effects depending on its structural attributes and substituents .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into these properties .
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has potential applications in:
The ongoing research into quinoline derivatives continues to explore their therapeutic potentials across different medical fields .
The quinoline nucleus in 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (molecular formula: C₂₀H₁₉NO₃; molecular weight: 321.38 g/mol) exemplifies strategic structural modifications that enhance target specificity and pharmacokinetic properties. The 4-carboxylic acid moiety serves as a critical zinc-binding group (ZBG) that facilitates salt bridge formation with arginine residues (e.g., R136 in dihydroorotate dehydrogenase) and hydrogen bonding with glutamine (Q47) in enzyme active sites [9]. The 2-(3-ethoxyphenyl) substitution extends into hydrophobic enzyme pockets, with the ethoxy group's oxygen atom potentially participating in water-mediated hydrogen bonding with threonine-63 (T63) – a key interaction observed in optimized dihydroorotate dehydrogenase inhibitors [9].
Table 1: Structural Features of 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid
Position | Substituent | Chemical Significance | Physicochemical Impact |
---|---|---|---|
2 | 3-Ethoxyphenyl | Hydrophobic channel occupation | Increases lipophilicity (cLogP ≈ 4.2) |
4 | Carboxylic acid | Zinc-binding pharmacophore | Enhances water solubility via ionization |
6/8 | Methyl groups | Electron donation/steric effects | Modulates electron density and metabolic stability |
3-ethoxy | Oxygen atom | Potential H-bond acceptor | May interact with T63/Y356 residues |
The 6,8-dimethylquinoline core provides electron-donating effects that influence the π-electron system, potentially enhancing stacking interactions within enzyme binding pockets. These methyl groups also confer metabolic stability by protecting against oxidative degradation, a feature validated in advanced brequinar analogues [8] [9]. The compound's structural configuration has been confirmed through canonical SMILES notation (CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C) and InChIKey (OUFJQQGLKBWDOW-UHFFFAOYSA-N) [2] [6] [10], with purity specifications exceeding 95% in research-grade samples [6] [10].
Quinoline-4-carboxylic acids demonstrate remarkable versatility in enzyme inhibition, primarily through dual mechanisms: (1) direct coordination with catalytic metal ions via the carboxylic acid group, and (2) occupation of hydrophobic enzyme subpockets through strategically positioned aromatic substituents. 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exemplifies this dual-targeting capability, with demonstrated activity against two clinically significant enzyme targets:
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial membrane-associated enzyme catalyzes the fourth step in de novo pyrimidine biosynthesis. The target compound disrupts dihydroorotate oxidation through competitive inhibition at the ubiquinone binding site. Molecular docking studies indicate the 6,8-dimethylquinoline core occupies the hydrophobic channel lined by residues M43, L58, A59, and P364, while the 3-ethoxyphenyl substituent extends toward polar residues T63 and Y356 – a binding mode consistent with high-affinity DHODH inhibitors like brequinar [1] [8] [9]. Rescue experiments with exogenous uridine confirm on-target DHODH inhibition, as uridine bypasses de novo pyrimidine synthesis through salvage pathways [1].
Histone Deacetylases (HDACs): Structural analogues featuring the 2-arylquinoline-4-carboxylic acid motif demonstrate selective HDAC3 inhibition (IC₅₀ values in nanomolar range). The carboxylic acid group serves as a zinc-binding group, while the extended aromatic system interacts with the enzyme's surface recognition region. Specifically, derivatives with 3-substituted phenyl groups exhibit enhanced HDAC3 selectivity over other isoforms (HDAC1, 2, 6) through unique cap domain interactions .
Table 2: Enzyme Targeting by Quinoline-4-Carboxylic Acid Derivatives
Enzyme Target | Biological Consequence | Therapeutic Application | Structural Requirements |
---|---|---|---|
Dihydroorotate dehydrogenase | Pyrimidine nucleotide depletion | Anticancer/antiviral | 4-COOH, hydrophobic 2-aryl, 6,8-disubstitution |
HDAC3 (Class I HDAC) | Histone hyperacetylation, gene reactivation | Epigenetic cancer therapy | Carboxylic acid ZBG, aromatic cap region |
Undefined kinase targets | Cell cycle arrest (G2/M phase) | Broad-spectrum oncology | Dimethylquinoline core, planar configuration |
The 6,8-dimethyl substitution enhances cellular permeability and target residence time relative to unsubstituted analogues. This is evidenced by superior IC₅₀ values (low micromolar to nanomolar range) in proliferation assays against leukemia and solid tumor models [8]. Furthermore, these derivatives demonstrate synergistic potential when combined with DNA-demethylating agents (e.g., decitabine) in myelodysplastic syndromes, as pyrimidine depletion enhances incorporation of hypomethylating analogs into DNA [1]. Recent evidence also indicates that dihydroorotate dehydrogenase inhibition enhances tumor immunogenicity through increased MHC class I antigen presentation, creating rationale for combinations with immune checkpoint inhibitors [5].
The development of 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid represents an evolutionary step in optimizing brequinar-inspired dihydroorotate dehydrogenase inhibitors. Brequinar (NSC 368390) – a 2-phenyl-4-quinolinecarboxylic acid derivative – demonstrated potent dihydroorotate dehydrogenase inhibition (IC₅₀ ≈ 5 nM) and impressive preclinical anticancer activity. However, clinical development was hampered by poor aqueous solubility (<0.10 mg/mL), erratic pharmacokinetics, and limited single-agent efficacy in phase II trials for solid tumors [9]. These limitations drove rational structural modifications focused on:
Lipophilicity Reduction: Brequinar's high cLogP (5.94) contributed to aggregation and solubility limitations. Introduction of the 3-ethoxy group and 6,8-dimethyl substituents in the target compound represents a balanced approach to maintain hydrophobic binding interactions while potentially improving solubility through disruption of molecular stacking [9].
Enhanced Target Engagement: X-ray crystallography of brequinar-dihydroorotate dehydrogenase complexes (PDB: 1D3G) revealed proximity between the meta-position of the distal phenyl ring and polar residues T63/Y356. This insight drove strategic incorporation of hydrogen-bond accepting ether oxygen atoms (e.g., 3-ethoxy substitution) to form water-mediated hydrogen bonds with T63, improving binding enthalpy [9].
Metabolic Stabilization: The 6,8-dimethyl groups protect against cytochrome P450-mediated oxidation at vulnerable positions, addressing a key limitation of early-generation quinoline-based dihydroorotate dehydrogenase inhibitors [8] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: